![molecular formula C13H9BF4O3 B14765224 (5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14765224.png)
(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a biphenyl structure, which is further substituted with fluorine and trifluoromethoxy groups. The unique structural features of this compound make it a valuable reagent in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)boronic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and a boronic acid or boronate ester.
Introduction of Fluorine and Trifluoromethoxy Groups: The fluorine and trifluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and trifluoromethoxylating agents.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of (5-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)boronic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(5-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of (5-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)phenol.
Reduction: Formation of (5-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)alcohol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
(5-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)boronic acid is widely used as a building block in organic synthesis. It is particularly valuable in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used as a probe to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules. Its boronic acid group can form reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of boron-containing drugs. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in the design of therapeutic agents.
Industry
In the industrial sector, (5-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)boronic acid is used in the production of advanced materials, including polymers and electronic components. Its unique structural features contribute to the development of materials with desirable properties such as high thermal stability and electrical conductivity.
作用機序
The mechanism of action of (5-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, leading to the formation of stable complexes. This interaction is particularly important in enzyme inhibition, where the compound can bind to the active site of enzymes and block their activity. The presence of fluorine and trifluoromethoxy groups enhances the compound’s binding affinity and specificity for its molecular targets.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with a phenyl group.
4-Formylphenylboronic Acid: Contains a formyl group instead of fluorine and trifluoromethoxy groups.
3-Fluoro-4-methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of trifluoromethoxy.
Uniqueness
(5-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)boronic acid is unique due to the presence of both fluorine and trifluoromethoxy groups, which enhance its reactivity and binding properties. These substituents also contribute to the compound’s stability and specificity in various chemical and biological applications, making it a valuable reagent in research and industry.
特性
分子式 |
C13H9BF4O3 |
|---|---|
分子量 |
300.01 g/mol |
IUPAC名 |
[3-fluoro-5-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H9BF4O3/c15-11-6-9(5-10(7-11)14(19)20)8-1-3-12(4-2-8)21-13(16,17)18/h1-7,19-20H |
InChIキー |
KJZUBJDTJGAKEZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)F)C2=CC=C(C=C2)OC(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


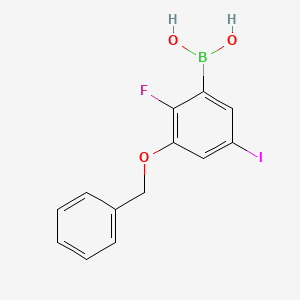
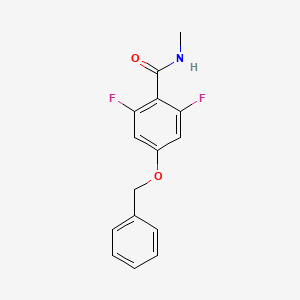

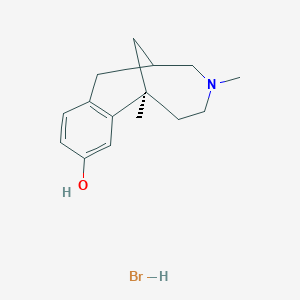
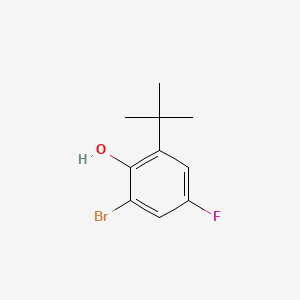


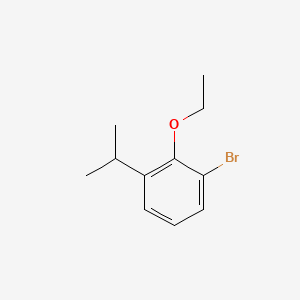
![sodium (2R,5S,6S)-6-[[(2R)-2-[[4-ethyl-2,3-bis(oxidanylidene)piperazin-1-yl]carbonylamino]-2-phenyl-ethanoyl]amino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14765191.png)
![ethyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B14765202.png)
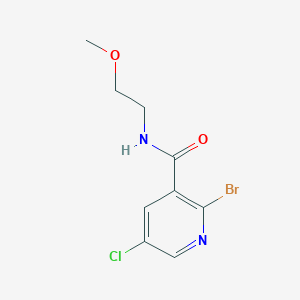
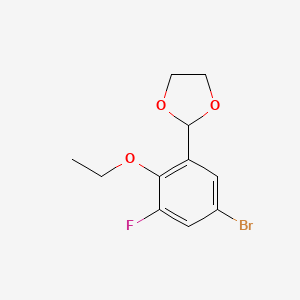

![2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethan-1-one](/img/structure/B14765226.png)
